n-Methyl-3-nitropyridin-4-amine
Overview
Description
N-Methyl-3-nitropyridin-4-amine is a chemical compound with the CAS Number: 1633-41-6 . It has a molecular weight of 153.14 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Molecular Structure Analysis
The molecular formula of n-Methyl-3-nitropyridin-4-amine is C6H7N3O2 . More detailed structural analysis may require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
Nitropyridines can undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .It is stored at a specific temperature, which is not specified in the retrieved documents .
Scientific Research Applications
Anti-Cancer Agents
Specific Scientific Field
Medicinal Chemistry Research
Summary of the Application
N-methyl-3-nitro-4-(nitromethyl)-4H-chromen-2-amine derivatives were synthesized and evaluated as potential anti-cancer agents .
Methods of Application or Experimental Procedures
The cytotoxic activity of these molecules was tested against two cancer cell lines namely HeLa (cervical cancer) and HEp-2 (epidermoid laryngeal carcinoma) .
Results or Outcomes
Two molecules (4H-chromenes 8h and 8i) displayed potent anti-proliferative activity with IC50 values of 115.04 and 18.96 μM for HeLa and 86.94 and 25.08 μM for Hep-2 cell lines, respectively . Molecular docking studies of all the 4H-chromenes 8 with anti-apoptotic Bcl-2, Bcl-w, and Bcl-xL proteins revealed that the 4H-chromenes 8h and 8i have good docking score and thus corroborated in vitro studies .
Non-Linear Optics
Specific Scientific Field
Journal of Computer-Aided Molecular Design
Summary of the Application
N-(pyridin-4-yl)pyridin-4-amine and its methyl and nitro derivatives are arranged in the interlayer space of zirconium sulfophenylphosphonate . This arrangement is used to illustrate potential use of these materials in non-linear optics .
Methods of Application or Experimental Procedures
Classical molecular simulation methods were used for a description of an arrangement of intercalated molecules within a layered structure of zirconium 4-sulfophenylphosphonate .
Results or Outcomes
The calculation results revealed a dense net of hydrogen bonds connecting water molecules and the guests in the interlayer space and the sulfo groups of the host layers . The dipole moments of the AH, AMe and ANO2 guests in the final models were calculated to illustrate potential use of these materials in non-linear optics .
Safety And Hazards
properties
IUPAC Name |
N-methyl-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-2-3-8-4-6(5)9(10)11/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOMNWVBOHVZGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339410 | |
Record name | n-methyl-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-3-nitropyridin-4-amine | |
CAS RN |
1633-41-6 | |
Record name | n-methyl-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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